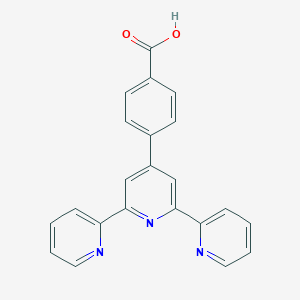

4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic acid

概要

説明

4-(2,6-Dipyridin-2-ylpyridin-4-yl)benzoic acid is a polyaromatic carboxylic acid featuring a central pyridine ring substituted at the 2,6-positions with pyridin-2-yl groups and a benzoic acid moiety at the 4-position. This structure confers unique electronic and steric properties, making it a candidate for coordination chemistry, catalysis, and pharmaceutical applications. The benzoic acid group enhances solubility in polar solvents and provides a handle for further functionalization, while the pyridyl substituents facilitate metal coordination, as seen in related ligands .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)benzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4-bromobenzoic acid and 2,2’:6’,2’'-terpyridine.

Suzuki Coupling Reaction: The 4-bromobenzoic acid is subjected to a Suzuki coupling reaction with 2,2’:6’,2’'-terpyridine in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure 4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)benzoic acid.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

化学反応の分析

Types of Reactions

4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)benzoic acid undergoes various chemical reactions, including:

Coordination Reactions: The terpyridine moiety can coordinate with transition metals such as ruthenium, iron, and copper, forming stable complexes.

Substitution Reactions: The benzoic acid group can participate in substitution reactions, such as esterification and amidation.

Common Reagents and Conditions

Coordination Reactions: Typically involve metal salts (e.g., RuCl3, FeCl2) in solvents like ethanol or acetonitrile.

Substitution Reactions: Use reagents like alcohols or amines in the presence of catalysts such as sulfuric acid or dicyclohexylcarbodiimide (DCC).

Major Products

Metallo-Supramolecular Complexes: Coordination with metals results in the formation of metallo-supramolecular complexes with unique properties.

Esters and Amides: Substitution reactions yield esters and amides of 4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)benzoic acid.

科学的研究の応用

4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)benzoic acid has diverse applications in scientific research:

Chemistry: Used in the synthesis of metallo-supramolecular polymers and coordination complexes.

Medicine: Investigated for its role in developing metal-based drugs and diagnostic agents.

Industry: Utilized in the creation of advanced materials with specific electronic, optical, and magnetic properties.

作用機序

The mechanism of action of 4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)benzoic acid primarily involves its ability to coordinate with metal ions. The terpyridine moiety binds to metal ions through nitrogen atoms, forming stable chelates. These metal complexes can interact with biological molecules, potentially altering their function and activity. The specific pathways and molecular targets depend on the metal ion and the biological context.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

The following table compares 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic acid with three analogs, highlighting substituent-driven differences:

Key Observations :

- Electronic Effects : The pyridin-2-yl groups in the target compound enhance π-conjugation and metal-binding capacity compared to chlorinated analogs (e.g., ), where electron-withdrawing Cl groups increase electrophilicity but reduce solubility.

- Metabolic Behavior : Sulfoxy derivatives () exhibit distinct fragmentation patterns (e.g., loss of -COOH or -SO₃H groups during MS/MS), indicating higher metabolic lability compared to the stable pyridyl-benzoic acid framework.

Structural and Crystallographic Comparisons

The crystal structure of 2-[2,6-bis(pyrazin-2-yl)pyridin-4-yl]benzoic acid () reveals planar geometry with a mean C–C bond length of 0.003 Å, suggesting strong aromatic stabilization. In contrast, sulfonated benzoic acids () adopt non-planar conformations due to steric clashes between the sulfoxy group and adjacent substituents. These structural differences impact packing efficiency and melting points.

Reactivity and Functionalization Potential

- Carboxylic Acid Reactivity : All compounds share a -COOH group, enabling esterification or amidation. However, the target compound’s pyridyl substituents may direct electrophilic substitution to specific positions, unlike chlorinated analogs (), where Cl atoms deactivate the ring.

- Coordination Chemistry : The target compound’s pyridyl groups can act as multidentate ligands, forming stable complexes with transition metals (e.g., Ru or Ir), whereas sulfoxy or tetrahydropyran derivatives lack such coordination sites.

生物活性

4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic acid, also known as 4-([2,2':6',2''-terpyridin]-4'-yl)benzoic acid, is a complex organic compound that has garnered interest in various fields, including medicinal chemistry and coordination chemistry. Its unique structure allows it to interact with metal ions and biological systems, leading to potential therapeutic applications.

Chemical Structure and Properties

The compound features a terpyridine moiety attached to a benzoic acid group , contributing to its ability to form stable complexes with metal ions. This dual functionality enhances its applicability in both coordination chemistry and biological systems.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C22H15N3O2 |

| Molecular Weight | 353.381 g/mol |

| CAS Number | 158014-74-5 |

The biological activity of this compound is primarily attributed to its ability to coordinate with metal ions. This coordination can disrupt cellular processes by targeting specific proteins and pathways. For instance, metal complexes formed with this compound have shown potential in inducing mitophagy , a selective autophagic process that degrades dysfunctional mitochondria, which is crucial in cancer therapy.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving the activation of proteolytic pathways such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP) .

Case Study:

A study evaluated the cytotoxic effects of several benzoic acid derivatives, including this compound, against breast adenocarcinoma cells. The results showed that this compound significantly inhibited cell proliferation at nanomolar concentrations, demonstrating its potential as a chemotherapeutic agent .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit key enzymes involved in various biological processes. For example, it has been reported to inhibit cathepsins B and L , which are crucial for protein degradation and have implications in cancer progression .

Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cross-coupling reactions such as Suzuki-Miyaura (using a boronic acid derivative and a halogenated pyridine precursor) or Ullmann coupling (employing copper catalysts for aryl-aryl bond formation). Key factors include solvent choice (e.g., DMF or THF), temperature (80–120°C), and catalyst loading (e.g., Pd(PPh₃)₄ for Suzuki). Purity is improved via recrystallization from ethanol/water mixtures .

Q. How is the compound structurally characterized to confirm its identity?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming the spatial arrangement of pyridine rings and benzoic acid groups, with R-factors <0.05 indicating high precision . Complementary techniques include ¹H/¹³C NMR (to verify aromatic proton environments) and FT-IR (to confirm carboxylic acid O-H stretches at ~2500–3000 cm⁻¹) .

Q. What are the key structural features influencing its physicochemical properties?

- Methodological Answer : The planar tridentate pyridine core enables coordination with transition metals (e.g., Fe²⁺, Cu²⁺), while the para-substituted benzoic acid group enhances solubility in polar solvents. Steric hindrance from the 2,6-dipyridyl groups may limit π-π stacking in crystalline phases .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles) due to irritant properties (Risk Code: Xi; R36/37/38). Work in a fume hood to avoid inhalation. Neutralize spills with sodium bicarbonate, and store in airtight containers at 4°C to prevent degradation .

Q. What impurities are commonly observed during synthesis, and how are they removed?

- Methodological Answer : Byproducts like unreacted pyridine precursors or dehalogenated intermediates are detected via HPLC (C18 column, acetonitrile/water gradient). Purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) or preparative TLC .

Advanced Research Questions

Q. How does the compound’s coordination chemistry with transition metals impact its application in catalysis?

- Methodological Answer : The tridentate pyridine scaffold forms stable octahedral complexes with metals, as shown by SC-XRD. For catalytic studies (e.g., oxidation reactions), cyclic voltammetry reveals redox activity at −0.3 to +0.5 V (vs. Ag/AgCl). Catalytic efficiency is quantified via turnover frequency (TOF) using GC-MS .

Q. How to resolve contradictions in reported bioactivity data across structural analogs?

- Methodological Answer : Discrepancies arise from positional isomerism (e.g., pyridin-2-yl vs. pyridin-4-yl substitution). Use molecular docking (AutoDock Vina) to compare binding affinities with target enzymes (e.g., kinases). Validate via SPR (surface plasmon resonance) to measure dissociation constants (Kd) .

Q. What strategies optimize solubility for in vitro assays without compromising stability?

- Methodological Answer : Salt formation (e.g., sodium or ammonium salts of the benzoic acid group) enhances aqueous solubility. Monitor stability via pH-controlled UV-Vis spectroscopy (λ = 270 nm). For DMSO stock solutions, limit freeze-thaw cycles to prevent precipitation .

Q. How do structural analogs differ in their metal-binding selectivity?

- Methodological Answer : Compare analogs using isothermal titration calorimetry (ITC) . For example, replacing pyridin-2-yl with pyrazin-2-yl (as in ’s analog) reduces affinity for Cu²⁺ but increases selectivity for Fe³⁺. Data is interpreted via Hill coefficients and Scatchard plots .

Q. What computational methods predict the compound’s reactivity under varying pH conditions?

- Methodological Answer : Perform DFT calculations (Gaussian 16, B3LYP/6-31G* basis set) to model protonation states of the pyridine nitrogen and carboxylic acid groups. Experimentally validate predictions via potentiometric titration in buffered solutions (pH 2–12) .

特性

IUPAC Name |

4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N3O2/c26-22(27)16-9-7-15(8-10-16)17-13-20(18-5-1-3-11-23-18)25-21(14-17)19-6-2-4-12-24-19/h1-14H,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPRRPKJKACRJDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40579265 | |

| Record name | 4-([1~2~,2~2~:2~6~,3~2~-Terpyridin]-2~4~-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158014-74-5 | |

| Record name | 4-([1~2~,2~2~:2~6~,3~2~-Terpyridin]-2~4~-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-([2,2':6',2''-Terpyridin]-4'-yl)benzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。